N-(3-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of the methoxyphenyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1,4-dioxa-8-azaspiro[45]decane-8-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(3-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with different substituents, such as:
- 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate .
Uniqueness
N-(3-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-19-13-4-2-3-12(11-13)16-14(18)17-7-5-15(6-8-17)20-9-10-21-15/h2-4,11H,5-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUYPVXKXJCPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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